molecular formula C8H16N2O2 B8344849 ethyl (S)-4-methyl-piperazine-2-carboxylate

ethyl (S)-4-methyl-piperazine-2-carboxylate

Cat. No. B8344849
M. Wt: 172.22 g/mol
InChI Key: NJUYOQHZQCEQHF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (S)-4-methyl-piperazine-2-carboxylate is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl (S)-4-methyl-piperazine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (S)-4-methyl-piperazine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

ethyl (S)-4-methyl-piperazine-2-carboxylate

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl (2S)-4-methylpiperazine-2-carboxylate

InChI

InChI=1S/C8H16N2O2/c1-3-12-8(11)7-6-10(2)5-4-9-7/h7,9H,3-6H2,1-2H3/t7-/m0/s1

InChI Key

NJUYOQHZQCEQHF-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CN(CCN1)C

Canonical SMILES

CCOC(=O)C1CN(CCN1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethyl 1-benzyl-4-methylpiperazine-2-carboxylate (11.54 g, 44 mmol) was reacted with Pd—C (10%, 1 g) according to the procedure as described in Example 34, Step C to give the title compound as colorless oil (6.2 g, 82%). The compound was characterized by the following spectroscopic data:
Quantity
11.54 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
82%

Synthesis routes and methods II

Procedure details

13.1 g. of 1-benzyl-4-methylpiperazine-2-carboxylic acid, ethyl ester in 100 ml. of absolute alcohol and 3 g. of palladium on charcoal are shaken at room temperature and 50 psi for 41/2 hours. The catalyst is filtered off and the residue is distilled to obtain 4-methylpiperazine-2-carboxylic acid, ethyl ester, b.p. 0.3 mm 84°-86°.
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0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Three

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